2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-3(1-2-8)6-9-7-4/h2H,1H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUAWQNTMJZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization with Iodine
A transition-metal-free method involves condensing semicarbazide or thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C–O bond formation. This approach, originally developed for 1,3,4-oxadiazoles, can be adapted for 1,2,5-oxadiazoles by modifying the starting materials. For instance, glyoxal-derived amidoximes may undergo cyclization in the presence of iodine to yield the furazan core. The acetaldehyde side chain can be introduced by selecting precursors with ethoxy or hydroxymethyl groups that are subsequently oxidized.
Reaction conditions :
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Solvent: Ethanol or DMF
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Temperature: 80–100°C
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Oxidant: Iodine (1.2 equiv)
Nucleophilic Substitution on Preformed Oxadiazoles
Functionalization of preformed 1,2,5-oxadiazoles offers a modular route to introduce the acetaldehyde group. Chlorinated or brominated oxadiazoles serve as intermediates for nucleophilic substitution with glycolaldehyde derivatives.
Halogen-Acetaldehyde Exchange
Patent literature describes the use of trichloroacetamide and amidoxime salts to synthesize halogenated oxadiazoles. For example, 3-monochloromethyl-5-trichloromethyl-1,2,4-oxadiazole can be modified by replacing the chloromethyl group with acetaldehyde via nucleophilic displacement. Although this example pertains to 1,2,4-oxadiazoles, analogous reactivity is anticipated for 1,2,5-oxadiazoles.
Key steps :
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Synthesis of 3-chloromethyl-4-amino-1,2,5-oxadiazole via amidoxime cyclization.
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Displacement of chloride with potassium glycolate.
Mannich Reaction for Side-Chain Functionalization
The Mannich reaction, which introduces amine and aldehyde groups into heterocycles, has been employed for 1,3,4-oxadiazole derivatives. Adapting this method, 4-amino-1,2,5-oxadiazole-3-carbaldehydes can react with secondary amines and formaldehyde to install the acetaldehyde moiety.
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React 4-amino-1,2,5-oxadiazole-3-carbaldehyde with formaldehyde and piperidine.
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Reflux in ethanol for 3–5 hours.
Oxidation of Hydroxymethyl Intermediates
Primary alcohols adjacent to the oxadiazole ring can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Synthesis of 3-(Hydroxymethyl)-4-amino-1,2,5-oxadiazole
A two-step process involves:
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Cyclization of amidoximes with glycolic acid derivatives to install the hydroxymethyl group.
Data Table 1: Oxidation Yields for Hydroxymethyl Precursors
| Starting Material | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 3-(Hydroxymethyl)-4-amino- | PCC | CH₂Cl₂ | 82 |
| 3-(Hydroxymethyl)-4-nitro- | DMP | Acetone | 75 |
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
The 1,2,5-oxadiazole isomer is favored under specific conditions, such as low-temperature cyclization (40–60°C) and polar aprotic solvents (e.g., DMF). Competing formation of 1,3,4-oxadiazoles can be minimized by using electron-withdrawing substituents on the amidoxime.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.
Reduction: 2-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of oxadiazoles can act as potent activators of caspases, which are critical in the apoptosis pathway. This property makes them valuable in treating cancers characterized by uncontrolled cell growth, such as breast and prostate cancers. Specifically, compounds related to 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde have been identified as effective against drug-resistant cancer cells, which are often unresponsive to standard therapies .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through the activation of caspases. This is particularly relevant for targeting malignant cells that have developed resistance to conventional chemotherapeutics. The ability to induce apoptosis selectively in cancer cells while sparing normal cells is a significant advantage in cancer treatment .
Synthesis and Derivative Development
Synthetic Methods
The synthesis of this compound and its derivatives can be achieved through various chemical reactions involving oxadiazole precursors. For instance, one method involves the reaction of 3-amino derivatives with aldehydes under acidic conditions to yield the desired oxadiazole structures .
Structural Variations
Modifications to the oxadiazole ring system can lead to enhanced biological activity. For example, introducing different substituents at various positions on the oxadiazole ring can significantly alter the compound's pharmacological profile. Research has shown that certain substitutions can increase potency against specific cancer cell lines .
Inhibition of Enzymes
Beyond anticancer properties, compounds related to this compound have been explored for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit these enzymes could position these compounds as therapeutic agents for cognitive disorders .
Data Table: Summary of Applications
Case Studies and Research Findings
-
Caspase Activation in Cancer Cells
A study demonstrated that derivatives of this compound effectively activated caspases in breast cancer cell lines resistant to conventional treatment. This highlights the potential for developing new therapeutic strategies targeting apoptosis pathways . -
Neuroprotective Properties
Another research effort focused on the enzyme inhibition properties of oxadiazole derivatives. The findings suggested that certain substitutions on the oxadiazole ring improved AChE inhibition potency, indicating a dual role in treating both cancer and neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other 1,2,5-oxadiazole derivatives. Key comparisons include:
(a) ANAZF (Aminonitroazofurazan)
- Structure : ANAZF contains a 1,2,5-oxadiazol-3-amine group linked via an azo bond to a nitro-substituted oxadiazole ring (CAS 155438-11-2) .
- Functional Differences: 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde: Features an aldehyde group, enabling participation in condensation reactions (e.g., Schiff base formation). ANAZF: Includes nitro and azo groups, enhancing its energetic properties and thermal stability .
(b) 4-Amino-3,5-Bis(2-Dichlorophenoxy)-1,2,4-Triazole
- Structure: A triazole derivative with amino and dichlorophenoxy substituents ().
- Functional Differences: The triazole ring is less electron-deficient than oxadiazole, altering reactivity in cycloaddition or substitution reactions. The dichlorophenoxy groups confer hydrophobicity, unlike the polar aldehyde in the target compound.
(b) Reactivity
- The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, making it suitable for derivatization (e.g., forming hydrazones or imines).
- ANAZF’s nitro and azo groups favor explosive decomposition under high-energy conditions, limiting its use in non-energetic applications .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | S. aureus | 32 µg/mL |
| Derivative B | E. coli | 16 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer applications. A study reported that several oxadiazole derivatives exhibit cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .
Table 2: Cytotoxicity of this compound on Tumor Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.5 | Topoisomerase I inhibition |
| HeLa | 12.3 | Induction of apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can participate in π-π interactions and hydrogen bonding with enzymes or receptors, potentially leading to enzyme inhibition or modulation of signaling pathways .
For example:
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in treating various diseases:
- Alzheimer's Disease : A study demonstrated that certain derivatives showed selectivity towards BuChE over AChE with IC50 values significantly lower than traditional treatments like donepezil .
- Cancer Treatment : Research involving a library of oxadiazole compounds revealed that modifications to the structure could enhance cytotoxicity against cancer cell lines by targeting topoisomerase I .
Q & A
Q. What are the established synthetic routes for 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving oxadiazole precursors. A general approach includes:
- Step 1 : Reacting 4-amino-1,2,5-oxadiazole-3-carbaldehyde derivatives with acetaldehyde under acidic catalysis (e.g., glacial acetic acid) .
- Step 2 : Refluxing the mixture in ethanol for 4–6 hours to drive the reaction to completion .
- Key Optimization : Control of pH (acetic acid enhances protonation of intermediates) and temperature (reflux at ~78°C minimizes side reactions). Yield improvements (70–85%) are achieved using excess acetaldehyde (1.2–1.5 eq.) and inert atmospheres .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR confirms the presence of the acetaldehyde CH group (~2.5 ppm) and oxadiazole NH protons (~6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 155.06 (CHNO) .
- Infrared (IR) Spectroscopy : Absorbance bands at 1680 cm (C=O stretch) and 3300 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for oxadiazole derivatives like this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation strategies include:
- Dynamic NMR (DNMR) : Resolves tautomeric equilibria (e.g., amino-oxadiazole ↔ imino-oxadiazole) by analyzing temperature-dependent shifts .
- Deuterated Solvent Exchange : DO washing removes exchangeable protons (e.g., NH), simplifying -NMR interpretation .
- X-ray Crystallography : Defines unambiguous geometry (e.g., bond angles and torsional strain in the oxadiazole ring) .
Q. How does the electronic nature of the oxadiazole ring influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The oxadiazole’s electron-deficient ring (due to N-O dipole) enhances electrophilicity at the acetaldehyde carbonyl:
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show a low LUMO energy (-1.8 eV) at the carbonyl, favoring nucleophilic attack .
- Experimental Validation : Reactivity with amines (e.g., benzylamine) under mild conditions (room temperature, 12 hours) yields Schiff base derivatives (confirmed by LC-MS) .
Q. What experimental designs assess the compound’s stability under physiological conditions for biological studies?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC:
| pH | % Degradation (24h) | Major Degradants |
|---|---|---|
| 2.0 | 95% | Oxadiazole ring-opened carboxylic acid |
| 7.4 | 20% | Schiff base adducts |
| 9.0 | 60% | Aldehyde oxidation products |
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) shows 50% decomposition after 6 hours, necessitating amber vials for storage .
Comparative Analysis of Structurally Similar Compounds
| Compound | Key Structural Features | Research Applications |
|---|---|---|
| This compound | Oxadiazole + aldehyde | Enzyme inhibition, Schiff base synthesis |
| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide | Oxadiazole + acetamide | Antimicrobial lead optimization |
| 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | Tri-oxadiazole core | Energetic materials research (X-ray crystallography) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
